2-Chloro-1,3,4-thiadiazole
Overview
Description
2-Chloro-1,3,4-thiadiazole is a heterocyclic compound containing a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Mechanism of Action
Target of Action
The primary targets of 2-Chloro-1,3,4-thiadiazole are various bacterial strains and cancer cells . The compound has shown significant inhibitory effects on bacteria such as Klebsiella pneumoniae and Staphylococcus hominis . In addition, it has demonstrated potent anti-cancer activities against multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) .
Mode of Action
This compound interacts with its targets through bonding and hydrophobic interactions with key amino acid residues . This interaction disrupts the normal functioning of the target cells, leading to their inhibition or death. In the case of cancer cells, the compound induces cytotoxic effects, thereby inhibiting their proliferation .
Biochemical Pathways
It is known that the compound disrupts processes related to dna replication . This disruption can inhibit the replication of both bacterial and cancer cells, leading to their death .
Pharmacokinetics
It’s worth noting that many anti-cancer drugs, including those with a 1,3,4-thiadiazole scaffold, often face challenges such as low water solubility, which can negatively affect drug circulation time and bioavailability .
Result of Action
The result of this compound’s action is the inhibition or death of target cells. In bacterial cells, the compound’s action leads to an inhibitory effect, thereby preventing the bacteria from proliferating . In cancer cells, the compound induces cytotoxic effects, leading to cell death and the inhibition of tumor growth .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of electron-withdrawing groups can enhance the biological potency of the compound . .
Biochemical Analysis
Biochemical Properties
2-Chloro-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound interacts with enzymes such as cyclin-dependent kinases (CDKs) and topoisomerases, inhibiting their activity and thus affecting cell cycle regulation and DNA replication . Additionally, this compound forms hydrogen bonds and hydrophobic interactions with key amino acid residues in proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces cytotoxicity by disrupting cell signaling pathways and altering gene expression . The compound has been shown to inhibit the proliferation of hepatocellular carcinoma, lung carcinoma, and breast carcinoma cells . Furthermore, this compound affects cellular metabolism by interfering with metabolic pathways and reducing the availability of essential metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . For instance, the compound interacts with CDK9/Cyclin T1, leading to the inhibition of transcriptional elongation and subsequent downregulation of gene expression . Additionally, this compound induces DNA damage by binding to topoisomerase II, resulting in DNA double-strand breaks and cell death .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been extensively studied. The compound remains stable under standard laboratory conditions, but its efficacy may decrease over time due to gradual degradation . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive cellular responses, including changes in gene expression and metabolic flux . These temporal effects highlight the importance of considering the duration of exposure in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and antimicrobial activity . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound affects the activity of enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered metabolic flux and changes in metabolite levels . These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which affect its ability to cross cellular membranes and accumulate in specific tissues .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . In the nucleus, it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . In mitochondria, it affects mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-1,3,4-thiadiazole can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,3,4-thiadiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen-sulfur bond can be reduced to form corresponding amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides, thiols, and amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted thiadiazoles with various functional groups.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the same core structure but lacks the chlorine substituent.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of a chlorine atom.
1,3,4-Oxadiazole: Similar structure but with an oxygen atom replacing the sulfur atom
Uniqueness: 2-Chloro-1,3,4-thiadiazole is unique due to its chlorine substituent, which enhances its reactivity and allows for a broader range of chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
IUPAC Name |
2-chloro-1,3,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOKROAAKKMQQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40513902 | |
Record name | 2-Chloro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52819-57-5 | |
Record name | 2-Chloro-1,3,4-thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-1,3,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-Chloro-1,3,4-thiadiazole being investigated as a potential building block for antileishmanial drugs?
A: The scientific literature highlights the need for novel leishmaniasis treatments due to limitations with current therapies, such as lengthy treatment duration, adverse effects, and emerging drug resistance []. This compound serves as a versatile building block for synthesizing diverse compounds, including those with potential antileishmanial activity.
Q2: How does modifying the structure of compounds containing this compound affect their activity against Leishmania major?
A: Research indicates that incorporating specific structural elements into the this compound scaffold can influence antileishmanial activity []. For instance, a study compared the activity of compounds containing a piperidin-4-ol group at the C-2 position of the thiadiazole ring to their linear amine analogues []. Results showed that the cyclic analogues exhibited reduced anti-promastigote and anti-amastigote activity compared to their linear counterparts [], suggesting that the type of amine substituent at the C-2 position significantly impacts efficacy against Leishmania major.
Q3: Besides its potential application in antileishmanial research, what other uses does this compound have in synthetic chemistry?
A: this compound serves as a crucial reagent in synthesizing diverse heterocyclic systems []. For example, it can react with nucleophiles like 5-phenyl-1,3,4-oxadiazole-2-thiol to form sulfide bridges, creating multinuclear heterocyclic compounds []. This versatility makes it valuable for developing various pharmaceuticals and materials beyond antileishmanial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.